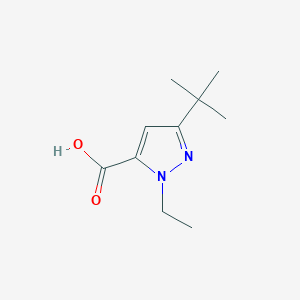

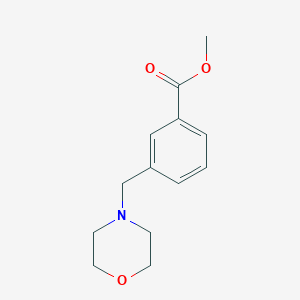

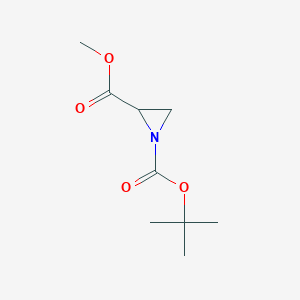

Methyl 3-(morpholin-4-ylmethyl)benzoate

Overview

Description

Synthesis Analysis

The synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate involves several steps, including the reaction of specific precursors under controlled conditions. Notably, the compound can be synthesized through reactions involving morpholine and formaldehyde, leading to complex structures with significant biological activity (Kotan & Yüksek, 2016; Özil et al., 2018).

Molecular Structure Analysis

The molecular structure of Methyl 3-(morpholin-4-ylmethyl)benzoate reveals interesting aspects, such as the orientation of the morpholine ring and its interactions with the benzene ring. X-ray diffraction analysis shows that the morpholine rings are nearly perpendicular to the benzene ring, which influences the compound's reactivity and properties (Kovalevsky et al., 1998).

Chemical Reactions and Properties

Methyl 3-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, leading to the formation of complex structures with unique properties. For example, the compound's interaction with different reagents can lead to the formation of derivatives that exhibit potent biological activity (Yadav et al., 2020; Sporzyński et al., 2005).

Physical Properties Analysis

The physical properties of Methyl 3-(morpholin-4-ylmethyl)benzoate, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The crystal structure, in particular, provides insights into the compound's stability and reactivity (Franklin et al., 2011).

Chemical Properties Analysis

The chemical properties of Methyl 3-(morpholin-4-ylmethyl)benzoate, including its reactivity with different chemicals and its role in synthesis reactions, underscore its importance in organic chemistry. Its ability to participate in various reactions makes it a valuable compound for the synthesis of complex molecules (Pernak et al., 2011).

Scientific Research Applications

Structural and Spectral Analysis

- Mannich Base Analysis : The compound 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base related to Methyl 3-(morpholin-4-ylmethyl)benzoate, has been structurally analyzed. This study provides insights into its crystal structure, including the methylene group's bridging angle and the molecular structure's stabilization through weak hydrogen bonding (Franklin et al., 2011).

Pharmacological Research

- Prodrug Development : A derivative of Methyl 3-(morpholin-4-ylmethyl)benzoate has been used in the development of water-soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs. These prodrugs demonstrate potential for clinical application due to their stability, solubility, and reduced gastrotoxicity compared to ASA (Rolando et al., 2013).

Synthetic Cannabinoid Research

- Metabolic Fate Study : Research on synthetic cannabinoid receptor agonists, including a compound related to Methyl 3-(morpholin-4-ylmethyl)benzoate, has revealed details about their metabolic fate. This includes the involvement of different cytochrome P450 isozymes and the significance of ester hydrolysis in their metabolism (Richter et al., 2022).

Chemical Synthesis and Analysis

- Synthesis of Derivatives : The synthesis of various derivatives of Methyl 3-(morpholin-4-ylmethyl)benzoate has been explored, leading to novel compounds with potential biological activity. These studies focus on the structural variations and potential applications in different fields of chemistry and pharmacology (Various authors, 2001-2016).

Physicochemical Studies

- Spectroscopic and Theoretical Studies : Investigations into the structural properties and reactivity of derivatives have been conducted using spectroscopic methods and theoretical calculations. These studies contribute to a deeper understanding of the molecular behavior and potential applications of these compounds (Kotan & Yüksek, 2016).

Antiproliferative Activity

- Cancer Cell Growth Inhibition : A derivative of Methyl 3-(morpholin-4-ylmethyl)benzoate, GN39482, has shown promising antiproliferative activity against human cancer cells, attributed to its role as a tubulin polymerization inhibitor. This points towards its potential application in cancer treatment (Minegishi et al., 2015).

Safety And Hazards

Safety data sheets suggest that Methyl 3-(morpholin-4-ylmethyl)benzoate should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented . The compound is classified as having acute oral toxicity (Category 4, H302) and is a skin corrosive/irritant (Category 1B, H314) .

properties

IUPAC Name |

methyl 3-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWRCNFZKUNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331370 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(morpholin-4-ylmethyl)benzoate | |

CAS RN |

190660-95-8 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)